![molecular formula C11H11BrF3NO B2763853 2-bromo-N-[2-(trifluoromethyl)phenyl]butanamide CAS No. 401577-72-8](/img/structure/B2763853.png)
2-bromo-N-[2-(trifluoromethyl)phenyl]butanamide
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Overview
Description
“2-bromo-N-[2-(trifluoromethyl)phenyl]butanamide” is a biochemical used for proteomics research . Its molecular formula is C11H11BrF3NO and it has a molecular weight of 310.11 .
Molecular Structure Analysis
The molecular structure of “2-bromo-N-[2-(trifluoromethyl)phenyl]butanamide” is characterized by the presence of a bromine atom (Br), a trifluoromethyl group (CF3), and an amide group (CONH2) attached to a butane backbone .Scientific Research Applications
- Suzuki-Coupling Reactions : 2-bromo-N-[2-(trifluoromethyl)phenyl]butanamide can serve as a reactant in Suzuki-coupling reactions. These reactions allow the synthesis of 2-trifluoromethyl aryl or heteroaryl derivatives, which find applications in drug discovery and medicinal chemistry .
- Antagonist Development : Researchers have used this compound to synthesize 4-(2-trifluoromethyl)phenylpyrrolo[2,3-d]pyrimidine. This derivative shows potential as an antagonist of corticotropin-releasing hormone, which could have implications in stress-related disorders .
- Proteomics Research : Scientists utilize 2-bromo-N-[2-(trifluoromethyl)phenyl]butanamide as a biochemical tool in proteomics research. Its unique structure allows for specific interactions with proteins, aiding in the study of protein function and interactions .
- Rap-Stoermer Condensation : The compound participates in the Rap-Stoermer condensation reaction. Upon heating, benzenesulfinic acid ammonium salt reacts with 2-(trifluoromethyl)phenacyl bromide to yield a β-keto sulfone product .
- Direct Condensation : It directly condenses with 4-(trifluoromethyl)phenacyl bromide, leading to the formation of sulfonyl urea intermediates .
Organic Synthesis and Medicinal Chemistry
Chemical Biology and Proteomics
Organic Reactions and Condensations
Safety and Hazards
“2-bromo-N-[2-(trifluoromethyl)phenyl]butanamide” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .
properties
IUPAC Name |
2-bromo-N-[2-(trifluoromethyl)phenyl]butanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrF3NO/c1-2-8(12)10(17)16-9-6-4-3-5-7(9)11(13,14)15/h3-6,8H,2H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXSHRCARXLHQGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=CC=C1C(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-[2-(trifluoromethyl)phenyl]butanamide |
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